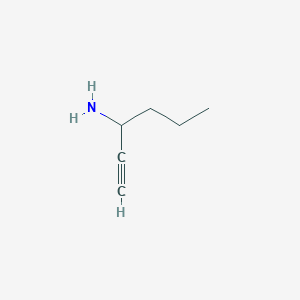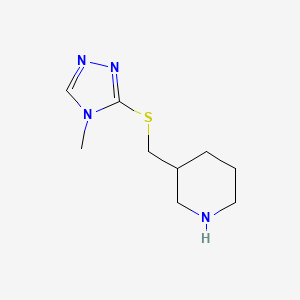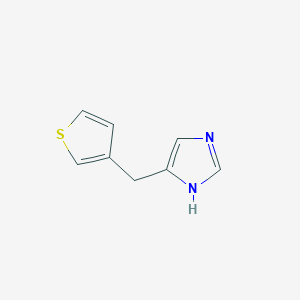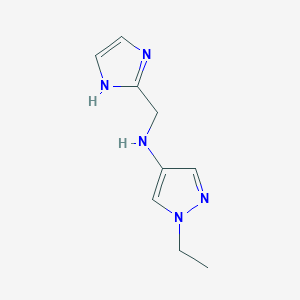![molecular formula C9H14N2O3 B13253786 (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13253786.png)
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique oxolane ring structure substituted with an ethyl-pyrazole moiety, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The ethyl-pyrazole group can be introduced via nucleophilic substitution reactions, where a suitable pyrazole derivative reacts with the oxolane ring precursor.
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, continuous flow reactors, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole moiety, potentially converting it to pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrazole or oxolane derivatives.
科学的研究の応用
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: A compound with a similar structural motif but different functional groups.
(-)-Carvone: A natural compound with a similar ring structure but different substituents.
Uniqueness
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is unique due to its specific chiral centers and the presence of both an oxolane ring and a pyrazole moiety. This combination of features makes it distinct from other similar compounds and provides unique reactivity and biological activity profiles.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
(3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-ol |
InChI |
InChI=1S/C9H14N2O3/c1-2-11-4-7(3-10-11)14-9-6-13-5-8(9)12/h3-4,8-9,12H,2,5-6H2,1H3/t8-,9-/m1/s1 |
InChIキー |
SPVYJCKQICTYBM-RKDXNWHRSA-N |
異性体SMILES |
CCN1C=C(C=N1)O[C@@H]2COC[C@H]2O |
正規SMILES |
CCN1C=C(C=N1)OC2COCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine](/img/structure/B13253707.png)
![2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13253714.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13253724.png)
![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)
![(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13253740.png)
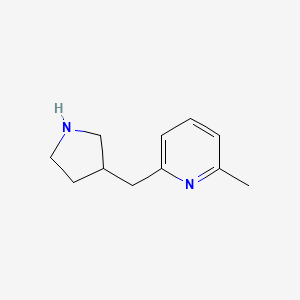
![Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate](/img/structure/B13253748.png)
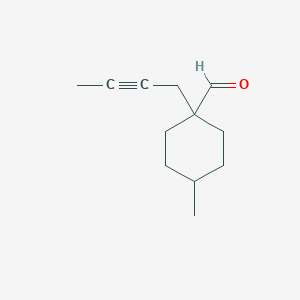
![tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B13253759.png)
